molecular formula C18H12ClN3O2 B2833735 2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide CAS No. 866041-25-0

2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide

Cat. No.: B2833735
CAS No.: 866041-25-0
M. Wt: 337.76
InChI Key: NUOYZNURSJHAPD-UHFFFAOYSA-N
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Description

“2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide” is a chemical compound that belongs to a class of compounds known as chromenes . Chromenes are heterocyclic compounds in which a benzene ring and a pyran ring are fused together . They have been found to exhibit a wide range of biological and pharmacological activities, including antimicrobial, anti-inflammatory, anti-proliferative, antioxidant, herbicidal, analgesic, anticonvulsant, antitubercular, anticoagulant, estrogenic, and TNF-α inhibitor effects .


Synthesis Analysis

The synthesis of chromene derivatives often involves the reaction of benzoyl chromones with benzamidines . This reaction is a key step in the synthesis of functionalized novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl) (2-hydroxyphenyl) methanone .


Molecular Structure Analysis

The molecular structure of “this compound” is established on the basis of spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for synthesizing 1H-chromeno[2,3-d]pyrimidine-5-carboxamide derivatives, which may include structures similar to 2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide, was developed using a three-component reaction. This process is significant for constructing one benzopyran ring and one amide group in a single step, demonstrating a high atom economy (Soleimani, Ghorbani, & Ghasempour, 2013).

Chemosensor Development

  • Research has led to the design and synthesis of a colorimetric and fluorescent chemosensor based on similar chromenopyrimidine derivatives. These compounds exhibit a distinct color change and fluorescence shift in the presence of Hg(2+) ions, indicating their potential use in environmental monitoring and testing (Goswami, Das, & Maity, 2013).

Antimicrobial Activities

  • Various chromenopyrimidine derivatives have been evaluated for their antimicrobial properties. The synthesis of these compounds involves complex reactions and their structures are confirmed by spectral data. Their antimicrobial effectiveness highlights their potential in medical and pharmacological research (El-Agrody, Sabry, & Motlaq, 2011).

Cancer Research

  • In cancer research, chromenopyrimidine derivatives have been synthesized and evaluated for their potential anticancer activities, particularly in breast cancer. Molecular docking studies and computational ADME analysis are employed to assess their effectiveness, showcasing their relevance in developing new cancer therapies (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Eco-Friendly Synthesis

  • There's a focus on eco-friendly and efficient synthesis methods for novel fused pyrano pyrimidinones, closely related to chromenopyrimidine compounds. This research emphasizes sustainable and less harmful chemical processes (Banothu, Gali, Velpula, & Bavantula, 2013).

Fluorescent Properties

  • Certain coumarin-fused pyrimidines, which may have structural similarities to chromenopyrimidines, have been found to exhibit interesting photophysical properties and high quantum yields. These properties could make them useful in material science and medicinal chemistry (Kumari, Shakoor, Khullar, Mandal, & Sakhuja, 2018).

Properties

IUPAC Name

2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c19-14-7-3-1-5-12(14)17(23)22-18-20-9-11-10-24-15-8-4-2-6-13(15)16(11)21-18/h1-9H,10H2,(H,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOYZNURSJHAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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